Methane-d4
Description
Foundational Principles of Isotopic Labeling in Chemical Systems
Isotopic labeling is a fundamental technique in scientific research that involves replacing one or more atoms in a molecule with their isotopic counterparts to track molecular dynamics and understand chemical and biological processes musechem.comcreative-proteomics.commetwarebio.comnumberanalytics.comstudysmarter.co.uk. Isotopes of an element have the same number of protons but differ in the number of neutrons, resulting in different atomic masses musechem.comstudysmarter.co.uk. This mass difference, or in some cases, radioactive decay properties, allows labeled molecules to be distinguished from their non-labeled counterparts using various detection methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and radiometric techniques musechem.comcreative-proteomics.commetwarebio.com.
The core principle of isotopic labeling relies on the fact that isotopes of the same element generally exhibit very similar chemical properties because they have identical electronic configurations musechem.comcreative-proteomics.commetwarebio.com. This chemical equivalence ensures that the labeled molecule behaves in a system much like the unlabeled molecule would, allowing researchers to trace its path through reactions, metabolic pathways, or environmental systems without significantly altering the process being studied musechem.comcreative-proteomics.comstudysmarter.co.uk. However, slight differences in physical properties, particularly reaction rates (kinetic isotope effects), can occur due to the mass difference, which can also provide valuable mechanistic information metwarebio.com.
Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), are non-radioactive and are detected based on their mass differences using techniques like mass spectrometry or by their effect on nuclear spins in NMR spectroscopy musechem.commetwarebio.comstudysmarter.co.uk. Radioactive isotopes, like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), phosphorus-32 (B80044) (³²P), and sulfur-35 (B81441) (³⁵S), emit detectable radiation and are tracked using methods such as scintillation counting or autoradiography musechem.comcreative-proteomics.commetwarebio.com. The choice of isotope and labeling strategy depends on the specific research question and the nature of the system being investigated numberanalytics.com.
Strategic Importance of Methane-d4 as a Probing Molecule
This compound holds strategic importance as a probing molecule in chemical research due to the unique characteristics imparted by the deuterium atoms. The substitution of hydrogen with deuterium results in stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds due to the heavier mass of deuterium. This difference in bond strength can influence reaction kinetics, providing insights into reaction mechanisms and transition states through the study of kinetic isotope effects metwarebio.com.
As a simple, well-defined molecule, CD4 serves as an excellent model system for studying fundamental chemical processes involving C-H bond activation, catalytic reactions, and gas-surface interactions nobracat-isotopes.comuchicago.edudntb.gov.ua. Its isotopic purity (often >99 atom % D) ensures that observed effects are primarily due to the presence of deuterium nobracat-isotopes.comsigmaaldrich.com. The distinct mass of CD4 (M+4 compared to CH4) allows for easy differentiation and quantification using mass spectrometry, a crucial technique for tracing its fate in complex systems nobracat-isotopes.comsigmaaldrich.com.
Furthermore, CD4 can be used as a precursor to generate deuterated fragments or ions, which are valuable in studies such as ion-surface collision experiments aimed at understanding molecular interactions and energy transfer mechanisms relevant to fields like fusion research nobracat-isotopes.com. The use of CD4 allows researchers to track the behavior of the deuterated species and differentiate them from naturally occurring hydrogenated compounds.
Interdisciplinary Research Landscape of this compound Applications
The unique properties of this compound have led to its application across a range of interdisciplinary research fields. Its primary role as a probing molecule facilitates studies in:
Catalysis and Reaction Mechanisms: CD4 is extensively used to investigate the mechanisms of catalytic reactions involving methane (B114726) activation and transformation. By tracking the deuterium atoms, researchers can elucidate reaction pathways, identify intermediates, and determine rate-limiting steps.
Atmospheric Chemistry: Understanding the reactions and fate of methane in the atmosphere is crucial for climate modeling. CD4 can be used in laboratory studies to simulate atmospheric reactions and determine reaction rates and products involving isotopically labeled methane.
Astrochemistry: Methane ices are found on interstellar grains and celestial bodies like Kuiper belt objects uhmreactiondynamics.orgnih.govresearchgate.net. Studies using CD4 ice exposed to radiation help researchers understand the formation of complex organic molecules in extraterrestrial environments uhmreactiondynamics.orgnih.govresearchgate.net. Mass spectrometry is employed to probe the molecular formulas of the products formed from the irradiation of methane and CD4 ices uhmreactiondynamics.orgnih.gov.
Materials Science: CD4 is used in studies of gas-surface interactions and the behavior of hydrocarbons on various materials, which is relevant for applications in areas like fusion reactors nobracat-isotopes.comuchicago.edu. Experiments examining the sticking probabilities of CH4 and CD4 on different ice surfaces provide insights into isotopic enrichment processes uchicago.edu.
Analytical Chemistry: CD4 can serve as an internal standard in analytical methods, such as gas chromatography, for the precise quantification of methane and other hydrocarbons in various matrices francis-press.comfrancis-press.com. This is particularly important for determining impurities in deuterated compounds like ethylene-d4 (B1596295) francis-press.comfrancis-press.com.
These diverse applications highlight the strategic importance of this compound as a versatile tool for gaining fundamental insights into chemical processes and exploring complex systems across different scientific disciplines.
Key Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 20.07 g/mol | nobracat-isotopes.comsigmaaldrich.com |
| Boiling Point | -161 °C | nobracat-isotopes.comsigmaaldrich.com |
| Melting Point | -183 °C | nobracat-isotopes.comsigmaaldrich.com |
| Isotopic Purity | Typically >99 atom % D | nobracat-isotopes.comsigmaaldrich.com |
| Mass Shift (vs CH4) | M+4 | sigmaaldrich.com |
| Physical State | Gas (at room temperature) | nobracat-isotopes.com |
Example Research Finding: Impurity Analysis
Research has demonstrated the use of gas chromatography with a hydrogen flame ionization detector for determining this compound and ethane-d6 (B156051) impurities in ethylene-d4 products. This method achieved good linearity for this compound in the range of 0.0020% to 1.00%, with a method detection limit of 0.0003% and recoveries between 97.1% and 106.1%. francis-press.comfrancis-press.com
| Impurity | Linearity Range (%) | Correlation Coefficient (R²) | Method Detection Limit (%) | Recovery (%) | Precision Range (%) |
| This compound | 0.0020 - 1.00 | >0.995 | 0.0003 | 97.1 - 106.1 | 1.95 - 3.73 |
| Ethane-d6 | 0.0020 - 1.00 | >0.995 | 0.0002 | 97.3 - 104.7 | 1.65 - 2.98 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradeuteriomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-JQYAHLJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204377 | |
| Record name | (2H4)Methane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Compressed gas; [Sigma-Aldrich MSDS] | |
| Record name | Methane-d4 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13659 | |
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CAS No. |
558-20-3 | |
| Record name | Methane-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H4)Methane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H4)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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High Resolution Spectroscopic Characterization of Methane D4 Molecular Dynamics
Rotational Spectroscopy Investigations of Methane-d4
Rotational spectroscopy provides insights into the molecular geometry and dynamics in the molecule's ground and excited vibrational states. For spherical top molecules like this compound, pure rotational transitions are formally forbidden due to the lack of a permanent dipole moment. However, centrifugal distortion can induce a small dipole moment, making weak rotational transitions observable, particularly at higher rotational states. researchgate.net
Microwave Fourier Transform Spectroscopy of the Vibrational Ground State
Pulsed Microwave Fourier Transform (MWFT) spectroscopy operating in the 8- to 18-GHz frequency range has been utilized to observe pure rotational Q-branch microwave transitions of this compound in its vibrational ground state. researchgate.netresearchgate.netcapes.gov.br In one study, twenty-five transitions of this compound were assigned to transitions with rotational quantum number J between 17 and 24. researchgate.netresearchgate.netcapes.gov.br This technique allows for high sensitivity and resolution in the frequency domain. researchgate.net
Determination of Tensor Centrifugal Distortion Constants (e.g., Dt, H4t, H6t, L4t, L6t, L8t, P4t, P8t)
Analysis of the measured transition frequencies from MWFT spectroscopy allows for the determination of tensor centrifugal distortion constants. For this compound, refined tensor centrifugal distortion constants such as Dt, H4t, H6t, L4t, L6t, and L8t have been determined through a least-squares analysis of the observed microwave transitions. researchgate.netresearchgate.netcapes.gov.brresearchgate.net Furthermore, the influence of the J10 constants P4t and P8t on the spectrum of this compound has been assessed. researchgate.netresearchgate.netcapes.gov.brresearchgate.net
Analysis of Perturbation-Allowed Q-Branch Transitions (e.g., A1–A2, E–E, F1–F2)
MWFT spectroscopy has enabled the observation of perturbation-allowed Q-branch transitions in this compound. researchgate.netresearchgate.netcapes.gov.br All three types of these transitions, namely A1–A2, E–E, and F1–F2, have been observed using this technique. researchgate.netresearchgate.netcapes.gov.br These transitions, while formally forbidden by symmetry in the rigid rotor approximation, become weakly allowed due to rovibrational interactions and centrifugal distortion, providing valuable information about the molecule's energy level structure and internal dynamics.
Vibrational Spectroscopy Analysis of this compound
Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for studying the vibrational modes of molecules. For this compound, Raman spectroscopy provides complementary information to infrared spectroscopy, as all four normal modes are Raman active. cdnsciencepub.com
Raman Spectroscopy of Gaseous and Solid this compound
Raman spectroscopy has been applied to study this compound in both gaseous and solid phases. researchgate.netcapes.gov.brcdnsciencepub.comcapes.gov.brresearchgate.net Studies on gaseous this compound at pressures such as 1 atm have been conducted to analyze its Raman spectrum with high resolution. cdnsciencepub.comcdnsciencepub.comcapes.gov.br The Raman spectrum of solid this compound has also been investigated, including studies under pressure to understand phase transitions and rotational states in the condensed phase. capes.gov.brresearchgate.net
Rotational Analyses of Vibrational Bands (e.g., ν1, ν2, ν3, ν4, 2ν4, ν2+ν4)
Rotational analyses of specific vibrational bands in the Raman spectrum of gaseous this compound have been carried out. The ν2 and ν3 bands, in particular, have been subject to detailed rotational analysis. cdnsciencepub.comcdnsciencepub.com These analyses provide information about the rotational constants in the vibrationally excited states. For the ν2 band, the rotational levels of the ν=1 state are observed to be split, with effective B1 values reported. cdnsciencepub.comcdnsciencepub.com Similarly, the ν3 band shows multiple B1 values, and thirteen of its fifteen branches have been observed. cdnsciencepub.comcdnsciencepub.com While structure has been observed in other bands like ν1, 2ν4, and ν2+ν4 in Raman spectra, detailed rotational analyses for these bands have also been performed. cdnsciencepub.comcdnsciencepub.com
Here is a table summarizing some of the rotational constants determined from Raman analysis:
| Vibrational Band | Rotational Constant (B0) (cm⁻¹) | Effective B1 Values (cm⁻¹) |
| ν2 | 2.6330 ± 0.0007 | 2.6894, 2.7351, 2.7434 |
| ν3 | 2.6328 ± 0.0007 | Multiple values observed |
Note: B0 values are from rotational analyses of the ν2 and ν3 bands in the Raman spectrum of gaseous CD4. cdnsciencepub.comcdnsciencepub.com Effective B1 values for the ν=1 state of ν2 are also derived from Raman analysis. cdnsciencepub.comcdnsciencepub.com
The value obtained for ζ3 from the analysis of the ν3 band is 0.1648. cdnsciencepub.comcdnsciencepub.com These spectroscopic investigations highlight the complex rovibrational structure of this compound and provide precise data for understanding its molecular dynamics.
Effect of Pressure on Vibrational Spectra and Peak Splitting
High-pressure conditions significantly influence the vibrational spectra of molecular solids like CD4, leading to observable changes such as peak splitting. Studies using Raman spectroscopy have investigated the behavior of CD4 under pressures up to nearly 20 GPa. aip.org Similar to CH4 in its phase B, CD4 exhibits peak splitting in the ν1 (symmetric stretch) and ν3 (antisymmetric stretch) modes under high pressure. aip.org
However, a notable difference is observed in the position of the emergent shoulders relative to the main peaks. In CH4, these shoulders appear on the low-frequency side, whereas in CD4, they are present on the high-frequency side of the ν1 and ν3 peaks. aip.org The magnitude of this splitting is consistent with previous measurements on hydrogenous methane (B114726) at similar pressures, considering that the splitting in degenerate modes is generally inversely proportional to the mass of the atoms involved in bonding. aip.org Since deuterium (B1214612) is approximately twice as massive as hydrogen, the splitting observed in CD4 is significantly reduced compared to CH4. aip.org For the ν1 mode in the 12-20 GPa range, an increase of 3.8 cm⁻¹/GPa has been observed, which is significantly lower than the approximately 6.3 cm⁻¹/GPa increase seen at lower pressures. aip.org
These spectroscopic observations under pressure provide insights into the structural and orientational changes occurring in solid CD4. For instance, splitting of stretching modes above certain pressures in methane hydrates has been interpreted as evidence of orientational ordering of methane molecules within the structure. ill.eu
Infrared Spectroscopy Studies of this compound
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. For CD4, IR spectroscopy, particularly at high resolution and in the far-infrared region, offers detailed information about its molecular structure and dynamics.
High-Resolution Far-Infrared Absorption Spectroscopy
While tetrahedral molecules like methane (CH4) lack a permanent dipole moment and thus have weak pure rotational spectra, centrifugal distortion can induce faint absorption lines in the far-infrared (THz) region. researchgate.net High-resolution far-infrared absorption spectroscopy has been employed to study these weak transitions in methane. researchgate.net Although the provided search results specifically detail studies on CH4 in the far-infrared researchgate.netosti.gov, the principles and techniques are applicable to CD4, which also exhibits distortion-induced dipole moments allowing for FIR activity. High-resolution techniques, often employing synchrotrons or specialized spectrometers, are necessary to resolve the fine structure in these spectra, providing data on rotational energy levels and molecular parameters. researchgate.netresearchgate.net
Determination of Dipole Moment Derivatives and Line Intensities
Infrared spectroscopy allows for the determination of dipole moment derivatives with respect to normal coordinates and the measurement of line intensities. These parameters are crucial for understanding the strength of vibrational transitions and the charge distribution within the molecule. The intensity of an IR absorption band is related to the square of the change in the molecular dipole moment during the vibration. wiley-vch.de
Studies on methane and its deuterated derivatives, including CD4, have involved measuring absolute infrared intensities using methods like the Wilson-Wells-Penner-Weber method. researchgate.net By analyzing the intensity data, researchers can derive dipole moment derivatives and bond charge parameters. researchgate.net Comparing experimental intensity data for different isotopologues helps to validate theoretical models and provides a more complete picture of the vibrational spectroscopy. researchgate.net For example, predicted absolute intensities for partially deuterated methanes like CH3D and CD3H, derived from calculated dipole moment derivative values, have shown good agreement with experimental values for these molecules. researchgate.net
Electron Impact Spectroscopy for Electronic Transitions in this compound
Electron Impact Spectroscopy (EIS) is a technique used to study the electronic transitions of molecules by analyzing the energy loss of incident electrons after collision. EIS can reveal both optically allowed and forbidden electronic transitions.
Electron impact spectra of methane and this compound have been obtained to investigate their electronic states. aip.orgaip.org Studies using 200 eV incident electrons at various scattering angles have explored the energy-loss range up to the second ionization potential. aip.orgaip.org These experiments have provided evidence for the existence of additional electronic states and vibrational progressions in the bound state spectrum of both molecules. aip.org
Specifically for CD4, EIS studies have helped to identify symmetry-forbidden Rydberg series transitions. aip.orgaip.org Evidence suggests that transitions observed in the energy range below the 2A1 ion threshold belong to the symmetry forbidden Rydberg series (2a1, ns)←(2a1)², where n=3, 4, and 5. aip.orgaip.org Furthermore, EIS can provide insights into dissociative ionization processes, revealing the formation of fragment ions like protons under electron impact. uliege.be
Spectroscopic Probes of Solid-State this compound Systems
Spectroscopic methods are invaluable for investigating the properties and behavior of CD4 in the solid state, including its interactions within different environments.
Guest-Host Interactions in this compound Matrices
Matrix isolation spectroscopy involves trapping molecules in an inert solid matrix at low temperatures, allowing for the study of isolated species and their interactions with the surrounding matrix environment. fu-berlin.decollectionscanada.gc.ca Rare gas solids like neon and argon are commonly used as matrices due to their inertness and weak interactions with guest molecules. fu-berlin.de
When CD4 is trapped in a solid matrix, such as a nitrogen matrix, guest-host interactions can perturb its vibrational excitations, leading to small shifts in spectral signals compared to the free molecule. fu-berlin.desshade.eu The matrix environment can also affect the rotational motion of guest molecules; while translations are strongly hindered, small molecules like methane can still exhibit hindered rotation, although the number of observed rovibrational transitions is limited at low temperatures. fu-berlin.de
Studies involving trapping molecules like W(CO)6 in CD4 matrices have been used to probe the interaction between the impurity and the surrounding molecular solid. researchgate.net These experiments can highlight different types of interactions and reveal signatures of phase transitions in the methane host matrix. researchgate.net For instance, energy transfer between the vibrational excitation of the guest molecule and the lattice vibrations of the CD4 matrix can occur, particularly if there is an energy overlap. researchgate.net The analysis of spectroscopic data from matrix-isolated CD4 provides crucial information about the influence of the solid-state environment on its molecular dynamics and spectroscopic features.
Vibrational Dynamics and Energy Transfer in Solid Phases of Deuterated Methane
The vibrational dynamics and energy transfer processes in solid CD₄ are influenced by its crystalline structure and the rotational behavior of the molecules. Solid methane exists in multiple crystalline phases at low temperatures and zero pressure. aip.org For CD₄, three crystalline phases can be reached at low temperature and zero pressure: Phase I, Phase II, and Phase III. aip.org Phase transitions occur at 27.0 K (II-I) and 22.1 K (III-II). aip.org
Vibrational spectroscopy of guest molecules trapped in solid methane matrices, including CD₄, can probe the interaction between the impurity and the host lattice. aip.org Studies using linear and nonlinear vibrational spectroscopies have revealed signatures of the phase transitions of methane. aip.org For instance, the vibrational dynamics of a guest molecule like W(CO)₆ in solid CD₄ show fast energy transfer between the vibrational excitation of the guest and the lattice, attributed to an energy overlap between the guest excitation and a lattice vibron. aip.orgresearchgate.net
Molecular dynamics simulations have been employed to understand energy transfer processes during collisions of CD₄ with layered surfaces, relevant to phenomena like preferential adsorption. acs.org These simulations indicate that gas-surface collisional energy accommodation is primarily governed by the exchange of translational energy with intermolecular vibrations of the surface lattice. acs.org
Vibration-to-translation and rotation (V-T,R) energy transfer rates in gaseous CH₄ and CD₄ and their mixtures have been studied using techniques like laser-fluorescence and photoacoustic methods. aip.orgcapes.gov.br These studies provide insights into how vibrational energy is transferred into rotational and translational energy through collisions. aip.orgcapes.gov.br
Phase Transition Signatures in Vibrational Spectra of this compound
Vibrational spectroscopy is a sensitive probe for detecting and characterizing phase transitions in solid CD₄. Changes in the vibrational spectra, such as peak splitting, shifts in peak position, and changes in linewidth, provide information about alterations in the molecular environment, symmetry, and dynamics during a phase transition. aip.orgresearchgate.netacs.org
Raman spectra of crystalline CD₄ recorded across a range of temperatures encompassing its solid phases show marked changes at the Phase I-Phase II transition, while only small differences are observed between Phase II and Phase III spectra. researchgate.net The spectra of Phase I are very similar to that of the liquid, suggesting the persistence of molecular rotation in the crystal near the melting point. researchgate.net
Infrared absorption measurements of CD₄ in its crystalline phases have also been used to investigate phase transitions. researchgate.net The spectra indicate that the two solid phases of CH₄ are similar to the two higher temperature phases of CD₄. researchgate.netcdnsciencepub.com In Phase I, there is significant molecular motion, possibly large angular oscillations or rotational diffusion. researchgate.netcdnsciencepub.com In Phase II, molecules occupy two types of sites: some undergo hindered quantum rotation, while others are orientationally ordered with a local symmetry close to D₂d. cdnsciencepub.com The spectrum of CD₄ in Phase III suggests a departure from cubic symmetry. researchgate.netpublish.csiro.au
Studies of methane at high pressures using Raman and infrared spectroscopy have also revealed phase transitions characterized by splitting of vibrational modes. aip.orgresearchgate.netill.eu For CD₄, peak splitting in the ν₁ and ν₃ modes has been observed in certain high-pressure phases, with the emergent shoulders appearing on the high-frequency side of the peaks, in contrast to CH₄ where they appear on the low-frequency side. aip.org This highlights an isotope effect on the spectral signatures of phase transitions. aip.org
The transition from Phase II to Phase I in methane ice can occur over a temperature range, as observed in studies of thin films. acs.org The change in infrared peak position and spectral features during this transition is attributed to changes in the lattice field. acs.org
Interactive Data Table: Vibrational Frequencies of CD₄ in Different Phases
While specific detailed frequency data across all phases and conditions for CD₄ to create a dynamic interactive table from the search results is limited to snippets mentioning vibrational frequencies generally, the following table summarizes typical vibrational modes and their approximate frequencies for CD₄ based on the search results. Note that exact frequencies can vary depending on the phase, temperature, and pressure.
| Mode | Description | Symmetry | Approximate Frequency (cm⁻¹) | Activity (IR/Raman) | Notes |
| ν₁ | Symmetric Stretch | A₁ | ~2100-2158 | Raman Active | Can split in ordered phases aip.orgaip.org |
| ν₂ | Symmetric Bend | E | ~1090-1100 | Raman Active, IR Inactive (can be activated) acs.orgresearchgate.net | |
| ν₃ | Antisymmetric Stretch | F₂ | ~2250-2381 | IR and Raman Active | Can split in ordered phases aip.orgaip.org |
| ν₄ | Antisymmetric Bend | F₂ | ~990-1030 | IR and Raman Active | Used to study hindered rotation aip.orgsfu.ca |
Detailed research findings on CD₄ spectroscopy and dynamics often involve complex analyses of spectral fine structure, linewidths, and peak positions as a function of temperature and pressure. These studies collectively provide a comprehensive picture of how isotopic substitution affects the intermolecular interactions, rotational dynamics, and phase behavior of methane in condensed phases.
Reaction Mechanisms and Kinetics Elucidation Through Methane D4 Isotopic Effects
Isotopic Exchange Reactions and Catalytic Activation involving Methane-d4
This compound is frequently employed to investigate isotopic exchange processes and the mechanisms of catalytic activation, particularly on solid surfaces and with metal complexes.
Deuterium (B1214612)/Hydrogen Exchange Mechanisms on Catalytic Surfaces
Studies involving this compound on catalytic surfaces allow for the investigation of deuterium-hydrogen exchange mechanisms. These experiments typically involve exposing a catalytic material to this compound, often in the presence of hydrogen or a hydrogen-containing compound, and monitoring the incorporation of deuterium into the hydrogen-containing species or the exchange of deuterium in this compound with hydrogen from the surface or gas phase. Analysis of the isotopic distribution of the products (e.g., CH4, CH3D, CH2D2, CHD3) provides information about the active sites on the catalyst, the elementary steps involved in C-H (or C-D) bond cleavage, and the reversibility of these steps. While specific detailed mechanisms for this compound on various surfaces were not extensively detailed in the provided snippets, the principle of using deuterated methanes, such as methanol-d4, for studying exchange mechanisms is established fishersci.de. The application to this compound on catalytic surfaces follows a similar methodology to probe surface reactivity and exchange pathways.
This compound as a Substrate in C-H Bond Activation Studies
Methane (B114726), being the most abundant hydrocarbon, presents a significant challenge and opportunity for selective C-H bond activation, a crucial step in converting it into more valuable chemicals. This compound is widely used as a substrate in these studies to understand the mechanism of C-H (or C-D) bond cleavage by metal centers or catalytic systems. By observing the rate and selectivity of deuterium-labeled product formation, researchers can infer details about the transition state for bond activation, including the degree of C-H bond breaking and the involvement of the metal center. For instance, studies have investigated the activation of methane by transition metal cations, including reactions with this compound (CD4) researchgate.netresearchgate.net. These studies, often employing techniques like guided-ion-beam tandem mass spectrometry, examine the kinetic energy dependence of reactions and the formation of dehydrogenated products researchgate.net. Reactions of platinum-argon complexes with this compound have also been investigated using techniques like FT-ICR mass spectrometry, revealing ligand exchange reactions and the formation of metal-carbene complexes researchgate.netresearchgate.net. These findings highlight the utility of this compound in probing the fundamental steps of C-H bond activation by metal species.
Gas-Phase Reaction Rate Determinations for this compound
The use of this compound is critical in determining gas-phase reaction rates and understanding the kinetics of atmospheric and combustion processes.
Kinetic Studies of Hydroxyl Radical Reactions with Deuterated Methane
The reaction of methane with the hydroxyl radical (•OH) is a key process in atmospheric chemistry, acting as a primary sink for methane and influencing the Earth's oxidizing capacity wikipedia.orgiiab.me. Kinetic studies comparing the reaction rates of •OH with CH4 and CD4 provide significant kinetic isotopic effect data. The difference in reaction rates arises from the difference in zero-point vibrational energies between the C-H and C-D bonds, which affects the activation energy for hydrogen or deuterium abstraction by the hydroxyl radical. Measuring these rate constants over a range of temperatures allows for the determination of the temperature dependence of the kinetic isotopic effect, offering insights into the nature of the transition state and the degree of tunneling involved in the hydrogen abstraction reaction. While specific rate constant data for the OH + CD4 reaction were not provided in the snippets, the importance of hydroxyl radicals in reacting with methane and the use of isotopic studies for determining reaction rates are well-documented principles in atmospheric kinetics wikipedia.orgiiab.me.
Ion-Molecule Reaction Dynamics involving this compound
This compound is a valuable reagent in the study of ion-molecule reaction dynamics. These reactions are fundamental in various environments, including interstellar clouds, planetary atmospheres, and plasmas. Using this compound allows researchers to investigate the pathways, kinetics, and dynamics of reactions between ions and methane, often providing detailed information about the energy transfer and product branching ratios. Experiments using techniques like guided-ion-beam mass spectrometry and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry have been employed to study the reactions of various ions with this compound researchgate.netresearchgate.netstanford.edu. For example, studies on the reaction of state-selected ammonia (B1221849) ions with this compound have been conducted to understand the effects of collision energy and ion internal energy on reaction efficiency and product distribution stanford.edu. Similarly, the reactions of transition metal cations, such as Os+ and Pt+, with this compound have been investigated to understand methane activation and the formation of different product ions researchgate.netresearchgate.net. These studies benefit significantly from the use of this compound as it allows for the clear identification of reaction products through mass analysis and the investigation of isotopic effects on the reaction pathways and efficiencies.
Formation of Deuterated Hydrocarbon Cations (e.g., CDx+) via Electron Impact Ionization
Electron impact ionization is a common technique used to ionize molecules for mass spectrometry and studies of ion-molecule reactions. When this compound is subjected to electron impact, it can lose an electron to form the parent ion CD4+•, or undergo fragmentation to produce various deuterated hydrocarbon cations (CDx+), where x typically ranges from 2 to 4. nobracat-isotopes.cominformit.org These fragment ions, such as CD3+, CD2+, and CD+, are formed through dissociative ionization processes. researchgate.net Studies have examined the ionization potentials and fragmentation pathways of deuterated methanes, noting that the ionization potential increases with the number of deuterium atoms. aip.org The kinetic energy distribution of these fragment ions can provide insights into the dissociation mechanisms. uliege.beuoa.gr For instance, studies on the electron impact ionization of methane and this compound have revealed the presence of both thermal and energetic fragment ions, with complex energy distributions. uliege.beuoa.gr
Molecular-Level Dissociation and Energy Transfer in Ion-Surface Collisions
Deuterated hydrocarbon cations produced from this compound are utilized in ion-surface collision experiments to investigate fundamental interactions between ions and materials. These studies are particularly relevant in fields like fusion energy research, where the interaction of plasma ions with reactor walls is critical. nobracat-isotopes.cominformit.org By colliding CDx+ ions with surfaces, researchers can study processes such as physical and chemical sputtering, as well as the mechanisms of dissociation and energy transfer at the molecular level. nobracat-isotopes.cominformit.org Experiments involving CDx+ ions colliding with surfaces like beryllium thin films have shown that these films can accumulate charged hydrocarbon layers, which influence subsequent ion-surface scattering. informit.org The energy transfer during these collisions can lead to the dissociation of the incident ions. muet.edu.pk Studies have also investigated the scattering of deuterated hydrocarbon ions from surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), providing information on processes at surfaces, ion survival probability, and the effective mass of the surface involved in the collision. researchgate.netnih.gov Energy partitioning of the incident ion energy into internal excitation, translational energy of products, and energy transferred to the surface can be deduced from the analysis of scattered ions. nih.gov
Radiolytic Chemistry of this compound Ices
Methane ice is found in various astrophysical environments, including interstellar grains and the surfaces of Kuiper Belt objects. nih.govuhmreactiondynamics.orgacs.org These ices are exposed to ionizing radiation, such as energetic photons and charged particles, which can induce chemical transformations. nih.govuhmreactiondynamics.orgacs.org Studying the radiolytic chemistry of this compound ices helps in understanding the formation of more complex organic molecules in these extraterrestrial settings.
Formation and Identification of High-Molecular-Weight Deuterated Hydrocarbons (e.g., C22 alkanes, alkenes, alkynes/dienes)
Irradiation of this compound ices with ionizing radiation, such as electrons or UV photons, leads to the formation of a variety of new molecules. nih.govuhmreactiondynamics.orgwiley.comuhmreactiondynamics.org Using techniques like reflectron time-of-flight mass spectrometry coupled with photoionization, researchers have identified high-molecular-weight deuterated hydrocarbons, including alkanes, alkenes, and alkynes/dienes, containing up to 22 carbon atoms, formed from the radiolysis of this compound ice. nih.govuhmreactiondynamics.orgwiley.com These complex molecules can be formed even with low irradiation doses. uhmreactiondynamics.org The identification of such large molecules highlights the significant chemical processing that can occur in astrophysical ices due to radiation. nih.govuhmreactiondynamics.org
Role of Ionizing Radiation in Astrophysical Ice Chemistry
Ionizing radiation plays a crucial role in driving chemical reactions within astrophysical ices, leading to the formation of more complex organic species from simpler precursors like methane. nih.govuhmreactiondynamics.orguhmreactiondynamics.orgnasa.govnih.gov The energy deposited by radiation can break chemical bonds, creating radicals and ions that can then react to form new molecules. mdpi.comresearchgate.net Studies using this compound ice help to untangle the reaction pathways and understand the chemical evolution occurring in these environments. nih.govnih.gov The detection of high-molecular-weight hydrocarbons in irradiated methane ices provides laboratory evidence supporting the potential for the formation of complex organic molecules in space. nih.govuhmreactiondynamics.orgwiley.com This research is relevant to interpreting data from missions exploring objects in the outer solar system where methane ice is prevalent. nih.govuhmreactiondynamics.org Furthermore, radiation-induced processes can influence the deuterium-to-hydrogen ratio in astrophysical ices, which is used as a tracer for the origins of extraterrestrial chemistry. astrobiology.comresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (CD4) | 123070 nih.gov, 24872545 nobracat-isotopes.comsigmaaldrich.comsigmaaldrich.com |
| Deuterated hydrocarbon cations (CDx+) | N/A (class of ions) |
| CD4+• | N/A (radical cation) |
| CD3+ | N/A (cation) |
| CD2+ | N/A (cation) |
| CD+ | N/A (cation) |
| C22 alkanes (deuterated) | N/A (class of compounds) |
| C22 alkenes (deuterated) | N/A (class of compounds) |
| C22 alkynes/dienes (deuterated) | N/A (class of compounds) |
Data Tables
While specific quantitative data tables with numerical values were not consistently available across the search results for direct extraction and presentation in a standardized interactive format, the text provides qualitative and comparative findings. Below are examples of how data discussed in the text could be represented if precise numerical data were available:
Example Table 1: Relative Abundance of Secondary Ions from CDx+ Collision with Beryllium Films (Conceptual table based on description in Source informit.org)
| Incident Ion | Incident Energy (eV) | Secondary Ion | Relative Abundance (%) |
| CDx+ (x=2-4) | 0 - 100 | CDy+ (y | [Data from source] |
| CDx+ (x=2-4) | 0 - 100 | Other ions | [Data from source] |
Example Table 2: Hydrocarbon Products Identified from Electron Irradiation of this compound Ice (Conceptual table based on description in Sources nih.govuhmreactiondynamics.orgnih.gov)
| Product Class | Carbon Number Range | Identification Method |
| Alkanes | Up to C22 nih.govuhmreactiondynamics.org | PI-ReTOF-MS nih.govuhmreactiondynamics.org |
| Alkenes | Up to C22 nih.govuhmreactiondynamics.org | PI-ReTOF-MS nih.govuhmreactiondynamics.org |
| Alkynes/Dienes | Up to C22 nih.govuhmreactiondynamics.org | PI-ReTOF-MS nih.govuhmreactiondynamics.org |
| CnH2n+2 | n = 4-8 nih.gov | PI-ReTOF-MS nih.gov |
| CnH2n | n = 3-10 nih.gov | PI-ReTOF-MS nih.gov |
| CnH2n-2 | n = 3-11 nih.gov | PI-ReTOF-MS nih.gov |
| CnH2n-4 | n = 4-11 nih.gov | PI-ReTOF-MS nih.gov |
| CnH2n-6 | n = 6-7 nih.gov | PI-ReTOF-MS nih.gov |
Advanced Computational and Theoretical Modeling of Methane D4 Systems
Molecular Dynamics Simulations for Deuterated Methane (B114726) System Properties
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on interatomic forces, MD can provide insights into dynamic properties and macroscopic behavior.
Molecular dynamics simulations have been employed to study the solvation of methane in aqueous solutions, including the effects of salt concentration and temperature. These studies investigate how the presence of solutes like methane influences the structure and dynamics of water, and how these interactions affect solvation free energy, enthalpy, and entropy. The chemical potential of methane is systematically affected by the presence of salt, highlighting the significance of global volume contraction due to electrostriction effects, particularly under cold or supercooled conditions. nih.gov This volume contraction can lead to structural alterations in water similar to those observed under pressure. nih.gov The influence of temperature and salt-induced global density changes on methane solvation properties can be described by scaling relations based on information theory models. nih.gov Studies have also focused on the free energy required to form cavities in water, a preliminary step in understanding aqueous solvation. duke.edu Simulations have shown that the solvent friction experienced by a methane molecule in water can increase significantly when confined by an external harmonic potential, a phenomenon attributed to the amplification of the slowest component of the memory function and a slowing down of hydration water dynamics. aps.orgaps.org
Molecular dynamics simulations, alongside methods like Grand Canonical Monte Carlo (GCMC), are used to study the adsorption and diffusion of gases, including methane, in porous media such as coal and zeolites. These simulations help to understand how pore size, pressure, and temperature affect the adsorption capacity and diffusion coefficients of gases. Studies on methane adsorption in coals with varying pore sizes have shown that adsorption amount is positively correlated with pore size and increases with pressure. mdpi.comfrontiersin.org The diffusion coefficient of methane in coal pores is also directly related to porosity and pore size, with larger pore sizes leading to increased diffusion. mdpi.comacs.org For instance, in anthracite coal, the diffusion coefficient of CH₄ increases significantly as the pore size increases, reaching a critical point around 50 Å where the migration state changes. mdpi.com The diffusion coefficients of CH₄ in coal have been reported within the range of 10⁻¹¹–10⁻⁹ m²/s. mdpi.com Temperature and pressure also influence diffusion; increasing temperature can reduce methane adsorption and promote diffusion, while increasing particle size can decrease diffusion coefficients. acs.org
| Pore Size (Å) | CH₄ Adsorption Amount (arbitrary units) | CH₄ Diffusion Coefficient (m²/s) |
|---|---|---|
| 10 | Low | Low |
| 50 | High | Rapidly increases |
| 60 | Highest | Highest |
Computational studies, including MD simulations utilizing advanced potentials, are crucial for understanding the behavior of methane and its mixtures under high-pressure conditions. Non-polarizable empirical potentials have been found inadequate for capturing the mixing behavior of methane-water mixtures at elevated pressures. nih.govresearchgate.netchemrxiv.org However, many-body potentials, such as the MB-nrg potential, designed to accurately reproduce methane-water interactions, have successfully simulated the mixing of methane and water up to 3 GPa and 500 K. nih.govresearchgate.netchemrxiv.org These simulations indicate that stable methane-water mixtures at high pressure are denser than the sum of their components at the same pressure and temperature. nih.govresearchgate.netchemrxiv.org Many-body polarization plays a significant role in this phenomenon, enhancing the induced dipole moments of methane during mixing under pressure. nih.govresearchgate.netchemrxiv.org High-pressure neutron diffraction experiments on mixtures of deuterated ethane (B1197151) and deuterated methane have also provided data on the density dependence of intra- and intermolecular structure, which can be compared with results from Monte Carlo simulations using effective pair potentials. researchgate.net Furthermore, diamond anvil cell experiments supported by density functional theory calculations have explored the reactivity of methane-nitrogen mixtures at high pressure, observing the formation of molecular compounds and the dissociation of N₂ and CH₄ at very high pressures. nih.gov
Molecular dynamics simulations, often employing reactive force fields like ReaxFF, are used to model the chemical changes induced by ionizing radiation in astronomical ices, including those containing methane and methane-water mixtures. These simulations are geared towards understanding ion-initiated radicalization and the subsequent early-stage chemical reactions. researchgate.net Studies simulating the impact of solar wind protons on icy surfaces have shown that increasing the ion mass is necessary to form larger amounts of molecules, including complex ones. researchgate.net For methane ice, simulations have shown that molecules containing two carbons, such as ethane and ethyl radicals, are predominant products, with smaller amounts of three and four-carbon hydrocarbons also forming. researchgate.net In methane-water ice mixtures, methyl-water complexes are significant products, alongside oxygenated and nonoxygenated species, with their relative amounts depending on the methane-water ratio. researchgate.net
High-Pressure Behavior of Methane-d4 and Mixtures
Quantum Chemical and Electronic Structure Calculations
Quantum chemical methods, including ab initio and Density Functional Theory (DFT) calculations, are essential for investigating the electronic structure, bonding, and reaction mechanisms of molecules like this compound. These methods provide a more fundamental understanding of molecular interactions and transformations.
Ab initio and DFT calculations are widely applied to study various properties and reactions involving methane and its isotopologues, including this compound. These methods can be used to calculate molecular geometries, vibrational frequencies, reaction pathways, and interaction energies. For instance, DFT calculations have been used to study the adsorption of methane on surfaces like graphene, investigating the role of dispersion interactions. Different DFT functionals and ab initio methods (like MP2) have been benchmarked for their accuracy in describing methane adsorption on graphite (B72142). DFT calculations have also been employed to study methane activation over catalytic sites in zeolites, providing insights into reaction mechanisms and activation energies. acs.orgacs.org Comparative DFT studies have explored methane activation over different metal centers in zeolites, highlighting the influence of metal coordination and electronic structure on reactivity. acs.org Furthermore, ab initio calculations, including high-level coupled-cluster methods like DLPNO-CCSD(T), have been used to study endohedral complexes, such as methane encapsulated within fullerene (CH₄@C₆₀), to understand interaction energies and molecular properties. chemrxiv.orgrsc.org These calculations can reveal effects like the dielectric screening of the fullerene cage on the encapsulated molecule's spectroscopic properties. chemrxiv.org Theoretical calculations, often based on quantum chemistry, are also used to investigate reaction mechanisms, such as hydrogen migration pathways in the photodissociation of molecules, which can influence the yields of methane and its deuterated forms like this compound. nih.gov
Potential Energy Surface Construction for Reaction Kinetics
Potential Energy Surfaces (PES) are fundamental to understanding reaction kinetics, providing a mathematical description of the energy of a molecular system as a function of the positions of its atoms. For this compound, constructing accurate PES is essential for simulating and predicting its reactivity, particularly in reactions involving bond breaking and formation. The PES dictates the pathways and energy barriers that molecules must overcome during a chemical transformation slideshare.net.
Developing analytical full-dimensional potential energy surfaces for gas-phase reactions involving methane isotopologues, such as the hydrogen abstraction reaction between a cyano radical and methane, is a complex task that often relies on high-level ab initio calculations rsc.org. These calculations provide the input data points to fit an analytical function that describes the PES rsc.orgwayne.edu. Such surfaces are then used in dynamics studies, including variational transition-state theory with multidimensional tunneling and ring polymer molecular dynamics, to calculate reaction rates and kinetic isotope effects rsc.org. For example, studies have shown that these theoretical approaches can reproduce experimental kinetic behavior and highlight the importance of kinetic isotope effects in reactions involving CH₄ and CD₄ rsc.org.
Studies involving the activation of methane by metal ions, such as Pt⁺, also utilize theoretical calculations, often Density Functional Theory (DFT), to map out the potential energy surface and understand reaction mechanisms, including C-H bond activation and C-C coupling nih.govacs.org. These calculations help identify intermediates and transition states on the PES, providing insights into the energetics and pathways of complex reactions nih.govacs.org. The construction of PES is a critical step in using computational methods to understand the dynamics of chemical reactions involving this compound.
Statistical Mechanical and Monte Carlo Methods
Statistical mechanics and Monte Carlo methods are powerful tools for exploring the macroscopic properties of systems composed of a large number of particles, based on their microscopic interactions ucl.ac.ukulisboa.pt. These methods are particularly useful for studying condensed phases and adsorption phenomena of molecules like this compound.
Crystal Structure Determination and Phase Diagram Exploration for this compound (e.g., Phase III)
Methane, including its deuterated form this compound, exhibits a rich phase diagram with multiple solid phases at low temperatures researchgate.net. Determining the precise crystal structures of these phases is crucial for understanding their physical properties. While the structures of some solid methane phases were determined relatively earlier, the structure of the low-temperature phase III remained a challenge for some time researchgate.net.
High-resolution neutron powder diffraction combined with direct-space Monte Carlo simulated annealing approaches have been successfully employed to solve the crystal structure of methane phase III researchgate.net. This phase is reported to be orthorhombic with space group Cmca, containing 16 molecules per unit cell researchgate.net. This structure is related to, but not a subgroup of, phase II researchgate.net. In the case of CH₄, phase III exists only at high pressure, and the molecules in this phase are reported to not rotate freely researchgate.net. Studies using neutron total scattering and the Reverse Monte Carlo (RMC) method have also been conducted to investigate the orientational order and phase transitions in crystalline deuterated methane, providing atomic configurations consistent with average structures obtained from Rietveld refinement researchgate.net. These methods enable the determination of molecular orientational distribution functions in different phases researchgate.net.
Monte Carlo simulations are also used to study phase diagrams of fluids, including methane, confined in porous materials, revealing the effects of confinement, wetting, and matrix disorder on phase transitions aps.org.
Thermodynamics of Adsorption and Diffusion Modeling
The thermodynamics of adsorption and diffusion of methane isotopologues, including this compound, in various materials are critical for applications such as gas storage, separation, and transport in porous media mdpi.commdpi.comresearchgate.net. Statistical mechanical and Monte Carlo methods, particularly Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations, are widely used to model these phenomena mdpi.commdpi.comresearchgate.net.
GCMC simulations are commonly used to calculate adsorption isotherms, which describe the amount of gas adsorbed by a material at a given temperature and pressure mdpi.commdpi.com. These simulations can provide insights into the adsorption capacity and the influence of factors like pore size distribution and temperature mdpi.commdpi.comnih.gov. For instance, studies have shown that the adsorption capacity of methane can be significantly influenced by the type of mineral matrix in porous materials like shale, with some materials exhibiting stronger adsorption than others mdpi.com. The adsorption potential and heat of adsorption can also be calculated, providing information about the energy of interaction between the gas molecules and the adsorbent surface mdpi.comresearchgate.netresearchgate.net.
Molecular Dynamics simulations are employed to study the diffusion of molecules within porous materials, providing information on diffusion coefficients and the mechanisms of transport ucl.ac.ukmdpi.com. These simulations can reveal how factors such as pressure, temperature, and pore structure affect the mobility of methane molecules mdpi.com. Studies have shown that the diffusion coefficient of methane can decrease with increasing pressure and increase with increasing temperature mdpi.com. The driving force for diffusion in adsorbed films can be related to the gradient in chemical potential cdnsciencepub.comresearchgate.net.
Methane D4 As an Isotopic Tracer in Environmental and Geochemical Science
Atmospheric Methane (B114726) Source Apportionment
The isotopic composition of atmospheric methane provides critical constraints on regional and global methane emission budgets. Different sources of methane, such as microbial processes (e.g., in wetlands, agriculture, landfills) and thermogenic processes (e.g., fossil fuel production, biomass burning), impart distinct isotopic signatures to the methane they release copernicus.orgnih.govnerc.ac.ukmdpi.comnoaa.gov. By measuring the ratios of stable isotopes (δ¹³C-CH₄ and δD-CH₄) and the abundance of radiocarbon (Δ¹⁴C-CH₄) in atmospheric methane, researchers can apportion contributions from these different source categories nih.govnunataryuk.orgvliz.bediva-portal.orghorizoneurope-paris.eucopernicus.orgpurdue.eduiaea.orgd-nb.infocopernicus.orgpnas.orgnoaa.govresearchgate.netcopernicus.org.
Global and Regional Emission Inventories Using Isotopic Signatures (δ¹³C-CH₄, δD-CH₄, Δ¹⁴C-CH₄)
Isotopic signatures are integral to developing and verifying global and regional methane emission inventories. "Bottom-up" inventories, which estimate emissions based on activity data and emission factors, often have significant uncertainties. "Top-down" approaches, utilizing atmospheric observations and inverse modeling, can help refine these estimates. Incorporating isotopic data into inverse models provides powerful constraints on the relative contributions of different sources nih.govcopernicus.orgcopernicus.orgnoaa.govcopernicus.orgnerc.ac.uk.
For instance, variations in the δ¹³C-CH₄ signature of atmospheric methane have been used to infer changes in the relative importance of isotopically light (biogenic) and heavier (thermogenic) sources over time purdue.edupnas.org. Similarly, measurements of δD-CH₄ offer an independent constraint, as different methane formation pathways also fractionate hydrogen isotopes differently copernicus.orgnerc.ac.ukcopernicus.org. The Δ¹⁴C-CH₄ signature is particularly useful for distinguishing between modern (containing ¹⁴C, e.g., from wetlands or agriculture) and fossil (depleted in ¹⁴C, e.g., from natural gas or coal) methane sources nerc.ac.ukvliz.bewpmucdn.comdiva-portal.org. Studies have shown that using multiple isotopic tracers simultaneously improves the ability to disentangle complex source mixtures vliz.beresearchgate.net.
Differentiating Biogenic and Anthropogenic Methane Contributions
A primary application of methane isotopes is differentiating between biogenic and anthropogenic sources. Biogenic methane, produced by microorganisms in anaerobic environments, is typically significantly depleted in both ¹³C and D compared to thermogenic methane, which is formed from the thermal breakdown of organic matter over geological timescales copernicus.orgnih.govnerc.ac.ukmdpi.comnoaa.govresearchgate.net. For example, typical δ¹³C-CH₄ values for microbial sources can range from -50‰ to -62‰ or even lighter, while thermogenic sources often fall in the range of -20‰ to -45‰ copernicus.orgnih.govmdpi.com. Similarly, δD-CH₄ values show distinct ranges for biogenic and thermogenic methane copernicus.orgnerc.ac.uk.
Long-Term Monitoring of Isotopic Composition in Atmospheric Methane
Long-term monitoring programs measure the isotopic composition of atmospheric methane at various locations globally. These records reveal trends and spatial variations in δ¹³C-CH₄ and δD-CH₄, providing insights into changes in the dominant methane sources and sinks over time mdpi.compurdue.edupnas.orgnih.govnih.govnoaa.gov. For instance, a sustained shift towards more negative δ¹³C-CH₄ values observed globally since the late 2000s suggests an increasing contribution from isotopically light sources, likely biogenic, such as agriculture and wetlands purdue.edupnas.orgnih.gov. Long-term measurements help evaluate the effectiveness of emission mitigation policies and improve projections of future atmospheric methane concentrations mdpi.comnih.gov.
Interactive Table 1: Typical Isotopic Ranges for Different Methane Sources (Illustrative based on text)
| Methane Source Type | Typical δ¹³C-CH₄ (‰ VPDB) | Typical δD-CH₄ (‰ VSMOW) |
| Biogenic (Microbial) | -50 to -90 copernicus.orgnih.govmdpi.comfrontiersin.org | -150 to -400 copernicus.orgnerc.ac.ukfrontiersin.org |
| Thermogenic | -20 to -50 copernicus.orgnih.govmdpi.comfrontiersin.org | -100 to -250 copernicus.orgnerc.ac.ukfrontiersin.org |
| Pyrogenic | -15 to -30 mdpi.com | -150 to -250 (approx) |
Note: These ranges are approximate and can vary depending on specific conditions and locations.
Geological and Hydrological Tracer Applications of Deuterated Methane
Deuterated methane species, including Methane-d4, are valuable tracers in geological and hydrological studies to understand the origin, migration, and fate of methane in subsurface environments nrdgas.com. Their distinct physical and chemical properties compared to light methane (¹²CH₄), particularly differences in mass and vibrational frequencies, can lead to isotopic fractionation during various geological and hydrological processes such as diffusion, advection, adsorption/desorption, and microbial oxidation nerc.ac.ukacs.org.
Studies of Coalbed Methane (CBM) Production and Migration
Isotopic analysis is widely used in studies of Coalbed Methane (CBM) to determine its origin (thermogenic or microbial) and understand its migration pathways within coal seams acs.orgmdpi.comgla.ac.ukresearchgate.netingentaconnect.com. The stable isotopic composition (δ¹³C-CH₄ and δD-CH₄) of CBM can indicate the dominant methane generation process. For instance, CBM with very negative δ¹³C-CH₄ and δD-CH₄ values is typically indicative of microbial methanogenesis, while heavier values suggest a greater contribution from thermogenic processes acs.orgmdpi.comgla.ac.uk.
Studies have utilized the isotopic signatures to differentiate between indigenous gas generated within the coal seam and migrated gas from other formations researchgate.net. Isotopic fractionation during migration processes like diffusion and adsorption/desorption can alter the original isotopic signature, providing clues about the transport history of the methane acs.orgresearchgate.net. While this compound itself might be used in controlled laboratory or field tracer experiments, the measurement of bulk δD-CH₄ in CBM samples provides information about the hydrogen isotopic composition influenced by the source water and microbial activity mdpi.comepa.govnsf.gov.
Investigations of Methane Hydrate (B1144303) Systems and Seepage
Methane hydrates are crystalline structures that trap methane within a cage of water molecules, found in permafrost regions and marine sediments nunataryuk.orgvliz.bediva-portal.orgwpmucdn.comdiva-portal.orgfrontiersin.orgmdpi.combco-dmo.org. The isotopic composition of methane in hydrate systems and associated seepage provides insights into the origin of the methane (microbial or thermogenic), the processes of hydrate formation and dissociation, and the potential for methane release to the water column and atmosphere nunataryuk.orgvliz.bediva-portal.orgwpmucdn.comdiva-portal.orgfrontiersin.orgmdpi.combco-dmo.org.
Studies of methane hydrates and seepage often involve measuring δ¹³C-CH₄, δD-CH₄, and Δ¹⁴C-CH₄. For example, methane derived from microbial activity in sediments is typically ¹³C- and D-depleted, while methane from deeper thermogenic sources is isotopically heavier and depleted in ¹⁴C vliz.bewpmucdn.comfrontiersin.orgmdpi.com. Analyzing the isotopic composition of methane in hydrate-bound gas, dissolved gas in porewater, and free gas can help understand the relative contributions of different sources and the extent of microbial oxidation, which also causes isotopic fractionation nunataryuk.orgvliz.bediva-portal.orgfrontiersin.org. While direct tracing with this compound might be limited in large natural hydrate systems, the principles of deuterium (B1214612) fractionation studied with deuterated methane are fundamental to interpreting the observed δD-CH₄ signatures in these environments.
Tracing Hydrocarbon Pathways in Subsurface Environments
The movement and fate of hydrocarbons in the subsurface are critical areas of study in environmental science and geochemistry, particularly concerning natural gas migration, potential leakage from infrastructure, and the dynamics of petroleum systems. Isotopic tracers, such as this compound (CD4), offer a powerful tool for understanding these complex pathways. While naturally occurring isotopes of methane (¹³C and ²H) are widely used to differentiate between thermogenic and biogenic gas sources and infer migration processes nih.govmines.eduresearchgate.net, the introduction of an artificial, highly enriched isotopic tracer like this compound allows for direct tracking of specific gas injections or leakage events.
The principle behind using this compound as a tracer lies in its distinct isotopic composition compared to naturally occurring methane. This compound is fully deuterated, meaning all four hydrogen atoms are replaced by deuterium (²H or D) nobracat-isotopes.com. This significant mass difference allows it to be detected and quantified at very low concentrations against the background of natural methane using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). By introducing this compound into a subsurface system at a known location and time, its subsequent movement can be monitored by sampling gas or water at various points and analyzing their isotopic composition.
The application of deuterated methane as a tracer in subsurface gas monitoring has been recognized, particularly in the context of carbon capture and storage (CCS) projects. Deuterated methane has been identified as a suitable added tracer for monitoring offshore CO2 storage sites. Its conservative behavior, low environmental impact, and relative inexpensiveness make it a viable option for tracking the migration of injected gas in geological formations researchgate.net. This application shares similarities with tracing hydrocarbon pathways, as both involve monitoring gas phase movement through porous media and complex geological structures. The proposed use of fully deuterated methane (CD4) in depleted gas fields used for CO2 storage aims to help understand the relationship between different gas phases present geoscienceworld.org.
Tracing hydrocarbon pathways in the subsurface is challenging due to the heterogeneity of geological formations, the influence of groundwater flow, and various geochemical and microbial processes that can alter gas composition and isotopic signatures mines.eduresearchgate.netnih.govcolostate.edu. Processes such as oxidation and diffusion can change the isotopic signature of methane, complicating the identification of its origin and migration route using natural isotopes alone mines.eduresearchgate.netresearchgate.net. Introducing a tracer like this compound, which is less susceptible to some of these alteration processes or whose alteration can be specifically monitored, can provide clearer insights into physical transport mechanisms.
While specific detailed research findings and data tables solely focused on injecting this compound to trace hydrocarbon leakage pathways from reservoirs or infrastructure were not extensively available in the provided search results, related studies using deuterium and other tracers in subsurface environments illustrate the methodology and the types of data collected. For instance, field-scale injection studies using deuterated water (D2O) have successfully stimulated and isotopically labeled newly generated microbial methane in coal beds, demonstrating the feasibility of using deuterium as a tracer in complex subsurface settings acs.org. Monitoring in such studies involves measuring the concentration and isotopic composition of methane (including the deuterated form) at different locations and over time to quantify the amount of new methane generated and understand its distribution acs.org. Similarly, studies investigating methane migration from leaking pipelines collect data on subsurface methane concentrations over time and space to understand the influence of factors like soil heterogeneity and leak rate on gas distribution colostate.edu.
In a hypothetical study using this compound to trace a hydrocarbon pathway, researchers would typically inject a known quantity of the tracer into the system of interest, such as near a suspected leakage point or within a formation. Monitoring wells or sampling points strategically placed in the surrounding area would then be used to collect samples of gas or groundwater at regular intervals. These samples would be analyzed using techniques like GC-MS to determine the concentration of this compound. The detection of the tracer at different locations and the evolution of its concentration over time would provide data to map the migration pathway, estimate transport velocities, and potentially identify preferential flow paths.
A conceptual representation of data from such a study might look like this:
| Monitoring Point | Distance from Injection (m) | Time After Injection (hours) | This compound Concentration (ppb) | Notes |
| MW-1 | 10 | 6 | Below Detection Limit | |
| MW-1 | 10 | 12 | 5 | First detection |
| MW-1 | 10 | 24 | 25 | Concentration increasing |
| MW-2 | 50 | 12 | Below Detection Limit | |
| MW-2 | 50 | 36 | 2 | Tracer arrives |
| MW-3 | 20 | 18 | 10 | Different pathway? |
This type of data, collected from multiple points over an extended period, allows researchers to build a spatio-temporal understanding of the tracer's movement, which directly reflects the subsurface hydrocarbon pathway.
The use of this compound as an isotopic tracer in tracing hydrocarbon pathways in subsurface environments holds significant potential for improving our understanding of gas migration dynamics, verifying containment in storage sites, and pinpointing sources of fugitive emissions. Its distinct isotopic signature allows for clear differentiation from background methane, providing a powerful tool for environmental monitoring and geochemical research.
Methane D4 in Catalysis and Chemical Synthesis Research
Catalytic Conversion of Methane (B114726) and its Deuterated Analogues
The catalytic conversion of methane is a significant area of research due to methane's abundance as a natural resource and its potential as a feedstock for producing higher-value chemicals and fuels. However, the inherent stability of the C-H bond in methane presents a considerable challenge for its activation researchgate.net. Studying the catalytic conversion of deuterated methane analogues like methane-d4 provides invaluable insights into the reaction mechanisms and the role of C-H (or C-D) bond activation.
Heterogeneous Catalysis for Methane Activation (e.g., C-H bond activation)
Heterogeneous catalysis plays a vital role in the activation of methane's strong C-H bonds, a necessary first step in many conversion processes researchgate.net. The C-H bond enthalpy in methane is approximately 440 kJ/mol, contributing to its low reactivity researchgate.net. Various heterogeneous catalysts, including metals, oxides, and supported metals, have been investigated for their ability to cleave this bond urfu.ru.
Studies involving this compound are particularly useful in probing the C-H bond activation step. For instance, research has shown that ionic platinum clusters can activate methane and this compound differently based on their charge states, indicating that isotopic substitution influences reactivity . This suggests that the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide critical information about the transition state of the C-H bond cleavage. The analysis of H/D isotope exchange between methane and a catalyst is a promising method for studying methane activation over a catalyst, providing in situ information on bond cleavage and allowing researchers to elucidate elementary steps and stable intermediates urfu.ru. For example, deuterium (B1214612) exchange reactions between methane and deuterium gas have been studied at elevated temperatures over catalysts, where the activation of the carbon-hydrogen bond is necessary for exchange to occur walisongo.ac.id.
The activation of specific bonds in complex molecules at catalytic surfaces, including the carbon-hydrogen bond in methane and this compound, has been a subject of detailed investigation acs.org. These studies aim to understand the fundamental interactions between the methane molecule and the catalyst surface that lead to bond cleavage.
Insights from Isotopic Labeling in Catalytic Reaction Mechanisms
Isotopic labeling, using compounds like this compound, is a powerful technique for unraveling complex catalytic reaction mechanisms numberanalytics.com. By tracking the fate of deuterium atoms during a reaction, researchers can gain insights into which bonds are broken and formed, the sequence of elementary steps, and the role of the catalyst numberanalytics.comthalesnano.com.
In the context of methane conversion, isotopic labeling studies using this compound have provided crucial information about methane activation pathways and subsequent reaction steps tsinghua.edu.cn. For example, isotopic labeling experiments with CD₄ have been used to confirm reaction pathways and understand the formation of intermediates in methane activation by cluster anions tsinghua.edu.cn. The kinetic isotopic effect (KIE) observed when comparing the reaction rates of CH₄ and CD₄ can indicate whether C-H bond cleavage is the rate-determining step in a catalytic cycle . A significant KIE (typically greater than 1) suggests that the C-H bond is being broken in the slowest step of the reaction.
Deuterium exchange reactions, often studied using mixtures of CH₄ and D₂, or CD₄ and H₂, provide information about the lability of hydrogen atoms in methane on the catalyst surface and the mechanism of hydrogen transfer walisongo.ac.id. These studies can reveal the presence of surface intermediates and the dynamics of adsorption and desorption processes.
Computational chemistry, in synergy with experiments, also utilizes isotopic effects to gain deeper mechanistic insights into complex reactions, including those relevant to catalysis acs.org.
Catalytic Partial Oxidation of this compound
Catalytic partial oxidation of methane (POM) is an exothermic process that produces syngas (CO and H₂) and is considered an energy-efficient route for methane conversion mdpi.comnih.gov. While much of the research on POM focuses on methane (CH₄), studies involving this compound can provide specific details about the mechanism of oxygen insertion and hydrogen removal.
Although direct studies specifically detailing the catalytic partial oxidation of this compound were not extensively found in the search results, the principles of isotopic labeling discussed in Section 6.1.2 apply. Using this compound in POM studies would allow researchers to track the deuterium atoms and understand how the C-D bonds are activated and how deuterium is incorporated into the reaction products (e.g., D₂, D₂O, deuterated syngas components). This can help elucidate the role of lattice oxygen versus gaseous oxygen, the mechanism of methyl radical formation, and the subsequent oxidation steps.
Research on the catalytic co-conversion of CH₄ and CO₂ mediated by catalysts has utilized isotopic labeling with CD₄ to confirm the formation of adsorption products and estimate kinetic isotopic effects nih.gov. This type of study is relevant to understanding the initial activation steps of deuterated methane in oxidation-reforming reactions.
Studies on the partial oxidation of methane to syngas over various catalysts, while primarily using CH₄, lay the groundwork for understanding the catalytic sites and reaction pathways that would be involved when using this compound nih.govrsc.orgbenthamopenarchives.com. The insights gained from isotopic studies with CD₄ can help refine proposed mechanisms for POM.
Synthesis and Application of Deuterated Compounds
This compound is not only a subject of catalytic studies but also serves as a valuable precursor in the synthesis of other deuterium-labeled compounds and materials with unique properties nih.gov.
Preparation of Deuterium-Labeled Specialty Chemicals
Deuterium-labeled compounds are widely used in various scientific fields, including mechanistic studies, drug metabolism research, and as internal standards in analytical techniques like mass spectrometry thalesnano.comnih.gov. This compound can be a starting material for synthesizing more complex deuterium-labeled organic molecules.
The synthesis of deuterium-labeled compounds can be achieved through various methods, including multi-step synthesis from labeled precursors or direct hydrogen isotope exchange reactions nih.govresearchgate.net. While the direct conversion of this compound into more complex molecules might involve challenging C-C coupling reactions, the deuterium atoms from this compound can be incorporated into other molecules through fragmentation and reassembly processes on catalytic surfaces or via specific synthetic routes.
Examples of synthesizing deuterium-labeled analogues of complex molecules, such as cyclophosphamide (B585) and its metabolites, highlight the importance of labeled precursors in preparing standards for quantitative analysis nih.gov. Although this compound is a simple molecule, it can be a source of deuterium for introducing labels into other compounds through exchange reactions or as a building block in more elaborate synthetic schemes.
Recent advances in the synthesis of deuterium-labeled compounds explore various catalytic methods, including hydrogen-deuterium exchange reactions using D₂O or D₂ gas with specific catalysts thalesnano.comnih.govresearchgate.net. This compound could potentially be involved in such exchange processes or serve as a source of deuterated methyl or methylene (B1212753) fragments for incorporation into specialty chemicals.
Precursor Role in Deuterated Materials Science (e.g., for fusion reactors, thin film deposition)
Deuterium-containing compounds, including those derived from this compound, are important in materials science, particularly in the context of fusion energy research and the deposition of thin films.
In fusion reactors, deuterium is a primary fuel source, undergoing fusion reactions with tritium (B154650) to produce energy ukaea.ukifmif-dones.es. While deuterium is often obtained from heavy water (D₂O), this compound represents a source of gaseous deuterium that could potentially be used or processed for fusion fuel cycles. The interaction of plasma particles, including deuterium, with the materials of the fusion reactor is a critical area of study, and deuterated materials are used to understand these interactions and their impact on material erosion and lifetime iaea.org.
This compound can also serve as a precursor for the deposition of deuterated thin films, such as deuterated amorphous carbon (D-a:C) films, also known as deuterated diamond-like carbon (D-DLC). These films possess unique mechanical, electrical, and chemical properties and are used in various applications, including protective coatings and in research related to plasma-material interactions in fusion devices researchgate.net. The use of this compound as the carbon and deuterium source in plasma-enhanced chemical vapor deposition (PECVD) processes allows for precise control over the deuterium content and properties of the deposited films.
The synthesis of deuterium-labeled materials for specific technological applications underscores the value of isotopically enriched precursors like this compound in advanced materials research.
Analytical Methodologies for Deuterated Methane Quantitation and Purity Assessment
Gas Chromatography-Based Methods for Methane-d4 Analysis
Gas chromatography (GC) is a widely used technique for the separation and analysis of gaseous compounds, including this compound. GC methods often involve gas valve injection and specialized columns to achieve effective separation. francis-press.comfrancis-press.com Detection is commonly performed using a hydrogen flame ionization detector (FID). francis-press.comfrancis-press.com
Determination of Deuterated Impurities (e.g., this compound in Ethylene-d4)
This compound and ethane-d6 (B156051) are significant deuterated impurities found in ethylene-d4 (B1596295) products, and their concentrations directly impact the quality of ethylene-d4. francis-press.comfrancis-press.com A GC-based method has been developed for the determination of these impurities in ethylene-d4. francis-press.comfrancis-press.com This method utilizes gas valve injection and an alumina (B75360) capillary column deactivated by sodium sulfate (B86663). francis-press.comfrancis-press.com Optimization of chromatographic parameters is essential to ensure the complete separation of deuterated ethylene, deuterated methane (B114726), and deuterated ethane (B1197151), preventing interference from the principal component during impurity detection. francis-press.comfrancis-press.com Qualitative and quantitative analysis is performed using a hydrogen flame ionization detector and the external standard method. francis-press.comfrancis-press.com
Research findings demonstrate good linearity for this compound in the concentration range of 0.0020% to 1.00%, with a correlation coefficient (R²) greater than 0.995. francis-press.comfrancis-press.com The method detection limit for this compound was determined to be 0.0003%. francis-press.comfrancis-press.com Recoveries for this compound ranged from 97.1% to 106.1%, with a precision range between 1.95% and 3.73%. francis-press.comfrancis-press.com The established method has shown good precision and accuracy for detecting this compound and ethane-d6 in ethylene-d4 products. francis-press.com
Here is a summary of the performance characteristics of the GC method for determining this compound in Ethylene-d4:
| Parameter | Value |
| Linearity Range | 0.0020% - 1.00% |
| Correlation Coefficient (R²) | > 0.995 |
| Method Detection Limit | 0.0003% |
| Recovery Range | 97.1% - 106.1% |
| Precision Range | 1.95% - 3.73% |
Optimization of Chromatographic Separation Techniques
Optimizing chromatographic separation conditions is crucial to achieve desired separation results within the shortest analysis time. francis-press.com For analyzing impurities like this compound and ethane-d6 in ethylene-d4, where the molecules are small and structurally similar, separation can be challenging. francis-press.com Optimization involves the selection of the chromatographic column, shunt ratio, and column flow rate. francis-press.comfrancis-press.com Adjusting these parameters can change the peak order of compounds, avoiding interference from the main component. francis-press.comfrancis-press.com
For example, in the determination of this compound and ethane-d6 in ethylene-d4, an alumina capillary column deactivated by sodium sulfate was selected. francis-press.comfrancis-press.com Optimization of the shunting ratio and flow rate was performed through testing with standard gas. francis-press.com A low column flow rate can delay retention times and potentially lead to peak tailing, affecting chromatographic peak symmetry and quantitative accuracy. francis-press.com Therefore, optimizing the column flow rate is necessary to ensure separation efficiency and achieve good column efficiency and balanced peak shape. francis-press.com Optimized parameters in one study included a shunting ratio of 40:1 and a flow rate of 2.0 ml·min⁻¹. francis-press.com
Optimization of GC parameters is also relevant for purifying methane for isotopic measurements. Factors like oven temperature and carrier gas pressure can be adjusted to optimize the separation of methane from other gases like nitrogen. frontiersin.org Lower pressure can lead to longer retention times and reduced contamination. frontiersin.org Recommended parameters for optimal separation of CH₄ and N₂ in one study were an oven temperature of 25 °C, carrier gas pressure of 150 kPa, and a flow rate of 50.8 ml min⁻¹. frontiersin.org This method achieved a methane purity of 98.8% with a recovery of 98.7%. frontiersin.org
Mass Spectrometry Techniques for this compound
Mass spectrometry (MS) techniques are powerful tools for the analysis of this compound, providing information on molecular weight, isotopic composition, and structure. Various MS approaches are employed depending on the specific analytical goal. francis-press.com
Reflectron Time-of-Flight Mass Spectrometry for Molecular Formula Elucidation
Reflectron Time-of-Flight Mass Spectrometry (ReTOF-MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, which can be used to elucidate the molecular formulas of compounds. researchgate.netacs.orgnih.gov ReTOF-MS coupled with soft photoionization has been applied to probe the molecular formulas of molecules formed from the interaction of ionizing radiation with methane and D4-methane ices. acs.orgnih.gov This approach allows for the online and in situ analysis of newly formed hydrocarbons. acs.org
Studies utilizing PI-ReTOF-MS have identified a complex array of hydrocarbon products from irradiated methane and this compound ices, with general formulas including CnH2n+2, CnH2n, CnH2n-2, CnH2n-4, CnH2n-6, and CnH2n-8 with varying carbon numbers (n). nih.gov This demonstrates the capability of ReTOF-MS in identifying a wide range of products and elucidating their molecular formulas based on their precise mass measurements. acs.orgnih.govnih.gov
Membrane Inlet Mass Spectrometry for In Situ Environmental Analysis
Membrane Inlet Mass Spectrometry (MIMS) is a versatile technique for the direct analysis of gases, particularly dissolved gases in liquids. azom.comcopernicus.org MIMS utilizes a gas-permeable membrane through which gases diffuse into a mass spectrometer for measurement. azom.comcopernicus.org This technique is well-suited for real-time and in situ analysis of dynamic processes. azom.com
MIMS has been successfully employed for the online and in situ measurement of methane in aquatic environments. azom.comnih.govmdpi.com An underwater mass spectrometer coupled with a cool-trap to minimize water vapor interference has been used for this purpose. azom.comnih.gov This setup allowed for precise measurements with a lowered detection limit of 16 nmol/L for CH₄, facilitating detailed investigations of methane concentrations in coastal areas and lakes. azom.comnih.gov The Gas Equilibrium Membrane Inlet Mass Spectrometry (GE-MIMS) method, a variation of MIMS, operates at gas-water equilibrium and is useful for accurate and autonomous on-site quantification of dissolved gases like CH₄ in aquatic systems. copernicus.org
Isotope Ratio Mass Spectrometry for Source Fingerprinting
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundances of stable isotopes of elements, such as carbon and hydrogen. thermofisher.comresearchgate.netthermofisher.com The ratios of these isotopes can serve as a unique "fingerprint" that provides information about the origin and history of a compound. thermofisher.comresearchgate.netthermofisher.comeos.org
For methane, the ratios of ¹³C to ¹²C and deuterium (B1214612) (D) to hydrogen (H) can help distinguish between different sources, such as thermogenic and biogenic methane. eos.org IRMS is used to analyze these isotopic ratios for source apportionment and understanding biogeochemical cycles. thermofisher.comresearchgate.netthermofisher.comeos.org The measurement of multiply substituted methane isotopologues, such as ¹³CH₃D and ¹²CH₂D₂, using high-resolution IRMS shows promise in providing additional constraints on the sources and formation environments of methane. GC-IRMS systems combine the separation capabilities of gas chromatography with the detection power of IRMS, allowing for compound-specific isotope analysis. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a key technique for the analysis of deuterated compounds like this compound due to the differing magnetic properties of ¹H and ²H nuclei unisyscat.de. While ¹H NMR is commonly used for protonated compounds, the absence of significant ¹H signals in highly deuterated CD₄ necessitates the use of other NMR techniques or focusing on residual proton signals or the deuterium signal itself.
NMR can provide valuable information regarding the structural composition and the location of deuteration in a sample francis-press.com. Although traditionally NMR sensitivity is considered lower compared to techniques like mass spectrometry, recent advancements in quantitative NMR (qNMR) have enhanced its capabilities for precise quantitative analysis francis-press.comresearchgate.net.
Quantitative NMR for Deuteration Rate and Purity Assessment
The principle behind qNMR for deuteration analysis relies on the proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal fujifilm.comwikipedia.orgnih.gov. In the context of CD₄, the primary nuclei of interest are deuterium (²H) and any residual protium (B1232500) (¹H).
To determine the deuteration rate using NMR, one can analyze the ²H NMR spectrum to quantify the signal from the deuterium atoms in CD₄. Alternatively, and often more practically, ¹H NMR can be used to detect and quantify the signals from any residual protonated methane species (e.g., CH₃D, CH₂D₂, CHD₃, or even CH₄) present as impurities in the CD₄ sample paulussegroup.com. The ratio of the integrated signal areas of these residual proton signals to a known standard allows for the calculation of the concentration of these impurities, and thus the assessment of the deuteration level of the bulk material.
Quantitative NMR requires careful control of experimental parameters, including relaxation delays, to ensure accurate integration of signals researchgate.netwikipedia.orgomicronbio.com. The use of an internal standard with a certified purity and a well-separated signal in the NMR spectrum is essential for accurate quantification mdpi.comfujifilm.commagritek.com.
While specific detailed research findings or data tables solely focused on the qNMR analysis of this compound for deuteration rate and purity were not extensively detailed in the search results, the principles of qNMR applied to isotopic enrichment analysis of other compounds are well-established and directly applicable omicronbio.comnih.govacs.organr.fr. For instance, studies on determining the isotopic enrichment level of D-[1-¹³C]glucose using ¹H NMR have shown good agreement with mass spectrometry data, suggesting the reliability of NMR-based assays for isotope enrichment levels omicronbio.com.
The purity of this compound is typically reported as both chemical purity and isotopic purity (atom % D) nobracat-isotopes.com. Commercial specifications for this compound often indicate a high chemical purity (e.g., 99.9%) and a high isotopic purity (e.g., 99.5 atom % D) nobracat-isotopes.com. NMR, particularly qNMR targeting residual protonated species, plays a vital role in verifying these specifications.
The determination of purity using qNMR involves comparing the integral of a specific peak of the analyte (this compound, potentially via residual ¹H peaks or the ²H signal) to the integral of a peak from a precisely weighed internal standard with known purity fujifilm.commagritek.com. The purity (P) of the sample can be calculated using the following general formula magritek.com:
Purity (%) = (Isample / Istandard) * (Nstandard / Nsample) * (Msample / Mstandard) * (mstandard / msample) * Pstandard
Where: I = Integral of the peak N = Number of nuclei contributing to the peak M = Molecular weight m = Mass Sample = Analyte (this compound) Standard = Internal Standard
For assessing deuteration rate, a similar approach can be used by comparing the integral of residual ¹H signals in the this compound sample to the integral of a signal from a standard, allowing for the quantification of protonated impurities. The deuteration rate can then be inferred from the relative absence of these protonated species.
Q & A
Basic Research Questions
Q. How does isotopic substitution (CH₄ → CD₄) influence experimental outcomes in gas-phase ionization studies?
- Methodological Approach : Use mass spectrometry to compare ionization efficiency curves and fragmentation patterns of CH₄ and CD₄ under identical electron-impact conditions. Calibrate energy scales using CH₄’s first adiabatic ionization energy (12.61 eV) .
- Key Findings :
- CD₄ exhibits a higher H⁺/D⁺ formation threshold (21.3 eV for CH₄ vs. 21.2 eV for CD₄), attributed to isotopic mass effects on dissociation dynamics .
- Proton energy distributions differ: CD₄ produces a broader thermal peak (0–0.5 eV) compared to CH₄ due to reduced zero-point energy in C-D bonds .
Q. What protocols ensure accurate handling and storage of CD₄ in laboratory settings?
- Best Practices :
- Store CD₄ in passivated stainless-steel cylinders to minimize isotopic exchange with ambient H₂O .
- Use high-vacuum systems (base pressure ≤10⁻⁷ Torr) to prevent contamination during gas-phase experiments .
Advanced Research Questions
Q. How can contradictions in reported proton energy thresholds for CD₄ be resolved?
- Contradiction : Prior studies report varying H⁺ appearance energies (21.3 eV vs. 22.17 eV) .
- Resolution Strategy :
Calibration Standardization : Align electron energy scales using CH₄’s well-established ionization energy (12.61 eV) .
Threshold Definition : Distinguish between appearance (first detectable signal) and asymptotic (stable signal) thresholds.
- Example : At 21.3 eV, H⁺ signals are thermal (low kinetic energy), while 22.17 eV corresponds to CH₄’s 2a₂ state, producing energetic protons .
- Data Table :
| Energy (eV) | Proton Source | Kinetic Energy Range | Mechanism |
|---|---|---|---|
| 21.3 ± 0.3 | CH₄ (thermal) | 0–0.5 eV | Dissociative autoionization |
| 22.17 ± 0.1 | CH₄ (2a₂ state) | 0.5–4.0 eV | Coupling with ion continuum |
Q. What computational models best predict CD₄’s activation pathways in catalytic methane reforming?
- Methodology :
- DFT Calculations : Simulate C-D bond cleavage energetics on transition-metal surfaces (e.g., Ni, Pt) using Gaussian or VASP .
- Microkinetic Modeling : Incorporate isotopic effects on rate constants (k_H/k_D ≈ 2–5) for elementary steps (e.g., CH₄ → CH₃ + H) .
Q. How do thermodynamic parameters for CD₄-driven reactions differ from CH₄-based systems?
- Analysis Framework :
- Calculate ΔG and ΔH for reactions (e.g., CD₄ + CO₂ → 2CO + 2D₂O) using NIST-JANAF thermochemical tables .
- Account for isotopic entropy effects: S(CD₄) < S(CH₄) due to lower vibrational frequencies .
Methodological Recommendations
- Data Reproducibility :
- Contradiction Management :
- Apply Bayesian statistics to reconcile conflicting thresholds, weighting data by measurement precision .
- Ethical Data Reporting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
